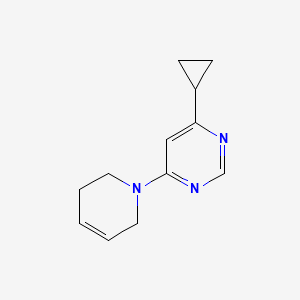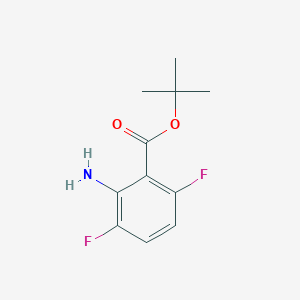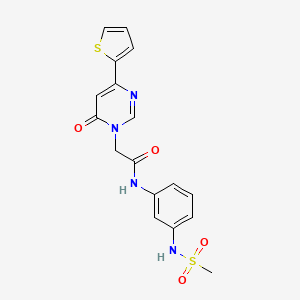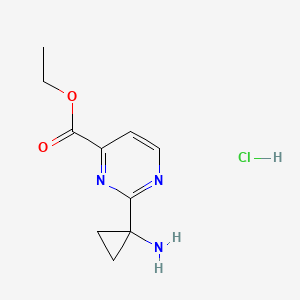
Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride is 1S/C10H13N3O2.ClH/c1-2-15-8(14)7-3-6-12-9(13-7)10(11)4-5-10;/h3,6H,2,4-5,11H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of substituted Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been a significant focus. For instance, a study by Asha et al. (2009) synthesized a series of novel derivatives evaluated for their antioxidant activity. The compounds exhibited promising activity, highlighting their potential in oxidative stress-related therapeutic applications (Asha, Malviya, Chandrappa, Sadashiva, Vinaya, Prasanna, & Rangappa, 2009).
Anticancer Activities
Research into the anticancer properties of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives has shown promising results. Asha et al. (2010) synthesized several derivatives and tested their cytotoxicity on human leukemia cell lines, finding that most derivatives exhibited significant antitumor activity. This suggests the potential of these compounds in developing new anticancer therapies (Asha, Kavitha, Chandrappa, Prasanna, Vinaya, Raghavan, & Rangappa, 2010).
Antimicrobial and Antioxidant Activities
Several studies have also investigated the antimicrobial and antioxidant activities of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives. Bhoi et al. (2016) emphasized a microwave-assisted synthesis of novel derivatives, demonstrating operational simplicity and environmental friendliness. The synthesized compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, showing significant efficacy against various microbial strains (Bhoi, Borad, Pithawala, & Patel, 2016).
Chemical Properties and Reactions
The chemical properties and reactions of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives have been explored to understand their reactivity and potential for generating new compounds. For example, the work by Nishigaki et al. (1971) on the geometrical isomerism of related compounds has provided insights into their structural and interconvertibility aspects, which are crucial for the synthesis of targeted molecules (Nishigaki, Ichiba, Shinomura, & Yoneda, 1971).
Safety and Hazards
The safety information available indicates that Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-2-15-8(14)7-3-6-12-9(13-7)10(11)4-5-10;/h3,6H,2,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHNXUFSAQPEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

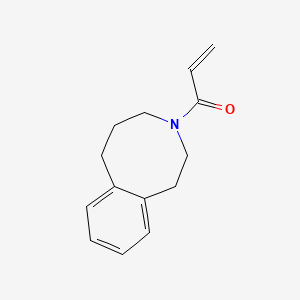

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)
![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)
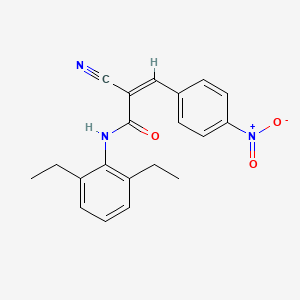
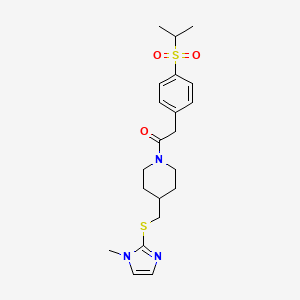
![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)

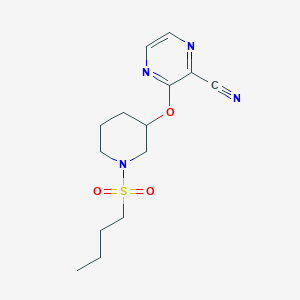
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)
